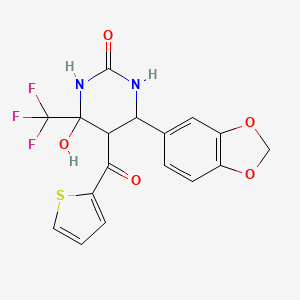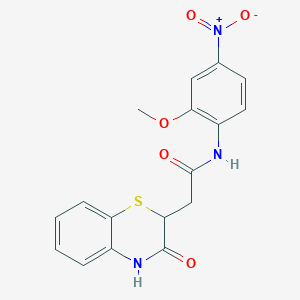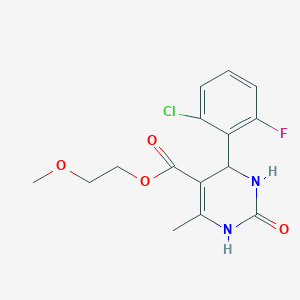![molecular formula C17H18ClNO2 B3989367 N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide](/img/structure/B3989367.png)
N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide
Descripción general
Descripción
N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a range of effects on the central nervous system.
Mecanismo De Acción
While the mechanism of action of N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide is well understood, there is still much to be learned about the downstream effects of increased GABA levels in the brain.
3. Other neurological disorders: While N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide has been studied primarily in the context of epilepsy and addiction, there may be other neurological disorders where it could be an effective treatment.
4. Alternative formulations: The limited solubility and stability of N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide may be addressed through the development of alternative formulations, such as prodrugs or liposomal formulations.
5. Combination therapies: N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide may be more effective when used in combination with other drugs that target different aspects of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide in lab experiments is its specificity for GABA-AT. This allows researchers to selectively manipulate GABA levels in the brain without affecting other neurotransmitter systems. However, there are also some limitations to its use, including:
1. Limited solubility: N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide has limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
2. Limited stability: N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide is susceptible to degradation over time, which can affect its potency and efficacy in experiments.
3. Limited availability: N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide is not widely available commercially, which can make it difficult for researchers to obtain.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide, including:
1. Clinical trials: N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide has shown promising results in preclinical studies, and further research is needed to determine its safety and efficacy in human clinical trials.
2.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide has been the subject of extensive scientific research, with studies investigating its potential therapeutic applications in a range of neurological and psychiatric disorders. Some of the areas of research include:
1. Epilepsy: GABA is a key inhibitory neurotransmitter in the brain, and its dysfunction has been implicated in the development of epilepsy. N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy.
2. Addiction: GABA has also been implicated in the development of addiction, and drugs that increase GABA levels have been shown to reduce drug-seeking behavior. N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide has been studied as a potential treatment for cocaine addiction, with promising results in preclinical studies.
3. Anxiety and depression: GABA has been implicated in the regulation of mood and anxiety, and drugs that increase GABA levels have been shown to have anxiolytic and antidepressant effects. N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide has been studied as a potential treatment for anxiety and depression, with promising results in preclinical studies.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-10-15(11)16-8-6-14(21-16)7-9-17(20)19-13-4-2-12(18)3-5-13/h2-6,8,11,15H,7,9-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCBUDDJLFRKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[({3-[3-(1-azepanyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B3989286.png)

![5-{[5-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3989298.png)


![N-[1-[(3-chloro-4-methoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B3989321.png)
![ethyl (1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)acetate](/img/structure/B3989340.png)

![ethyl 2-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoate](/img/structure/B3989346.png)
![5-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B3989359.png)
![7-(2-cyclohexylethyl)-2-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3989370.png)
![5-fluoro-2-{4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B3989375.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989384.png)